molecular formula C9H10O2 B1312423 3-Methoxy-5-methylbenzaldehyde CAS No. 90674-26-3

3-Methoxy-5-methylbenzaldehyde

Cat. No.: B1312423
CAS No.: 90674-26-3
M. Wt: 150.17 g/mol
InChI Key: AGEOJPQWDHZBRF-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used in various research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzaldehyde involves its interaction with cellular components. In antifungal applications, it targets the cellular antioxidation system, disrupting redox homeostasis and inhibiting fungal growth. This disruption can enhance the efficacy of conventional antifungal agents by sensitizing fungal cells to oxidative stress .

Properties

IUPAC Name

3-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEOJPQWDHZBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454921
Record name 3-METHOXY-5-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90674-26-3
Record name 3-METHOXY-5-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-5-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of (3-methoxy-5-methylphenyl)methanol (2.20 g) in DMSO (15 mL) was added 2-iodoxybenzoic acid (4.00 g), and the mixture was stirred at room temperature for 2 hr. Ethyl acetate (50 ml) and water (10 mL) were added to the reaction mixture, and the insoluble material was filtered off. The filtrate was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.00 g) as a yellow oil. This compound was used for the next step without further purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Nitropropane (6.77 ml, 71.3 mmol) and subsequently 1-bromomethyl-3-methoxy-5-methyl-benzene (14.6 g, 67.9 mmol) were added to a solution of NaOEt (4.72 g, 67.9 mmol) in EtOH (60 ml). The mixture was heated for 1.5 h. to 65° C. After cooling the colorless precipitate of filtered off and the filtrate was concentrated. The product was purified by chromatography (SiO2, CH2Cl2/hexane 1:2). There were obtained 7.87 g (77%) of 3-methoxy-5-methyl-benzaldehyde as a colorless liquid.
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-methoxy-5-methylbenzaldehyde undergo electrochemical modifications?

A: Yes, research demonstrates that this compound and its Schiff base derivatives can be electrochemically modified. Studies have successfully performed anodic acetoxylation [, ] and pyridination [, , ] on these compounds. These modifications introduce new functional groups, influencing the molecule's reactivity and potential applications.

Q2: What is interesting about the anodic pyridination of this compound Schiff bases?

A: Anodic pyridination of these Schiff bases in acetonitrile containing pyridine leads to regiospecific addition. The pyridinium group attaches meta to the hydroxy group on the aromatic ring []. This regiospecificity suggests a controlled reaction mechanism, potentially involving a phenoxonium ion intermediate as proposed by the researchers [].

Q3: Has this compound been used in the synthesis of natural product analogs?

A: Yes, it serves as a key starting material in synthesizing analogs of serotonin neurotoxins [, ]. The selective introduction of a methyl group ortho to the hydroxyl group in vanillin, leading to the formation of this compound, is a crucial step in this synthesis.

Q4: Can this compound be used to synthesize complex polycyclic aromatic compounds?

A: Absolutely. Researchers employed a Suzuki-Miyaura coupling reaction between 1,4,5-(trimethoxynaphthalen-2-yl)boronic acid and 2-iodo-3-methoxy-5-methylbenzaldehyde to yield a key intermediate. This intermediate was further transformed into a tetracyclic aromatic structure, 1,7,8,12-tetramethoxy-3-methyltetraphene, which ultimately led to the synthesis of tetrangulol []. This highlights the versatility of this compound in constructing complex molecules.

Q5: Are there alternative synthetic routes to obtain this compound?

A: While a previous method involved converting o-vanillin to 2-hydroxy-3-methoxytoluene followed by formylation, this route suffered from a low yield of 12% [, ]. A more efficient method utilizes vanillin as the starting material, selectively introducing a methyl group ortho to the hydroxyl group without needing to protect either the hydroxyl or aldehyde functions [, ].

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